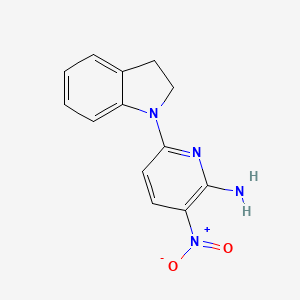
6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine
描述
6-(2,3-Dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine is a pyridine derivative featuring a nitro group (-NO₂) at position 3, an amine (-NH₂) at position 2, and a 2,3-dihydroindole (indoline) substituent at position 6. Indoline, a partially saturated bicyclic structure (C₈H₉N), is prevalent in bioactive compounds due to its dual aromatic and aliphatic character, which influences solubility and binding interactions . The molecular formula of the compound is C₁₃H₁₂N₄O₂, with a molecular weight of 260.26 g/mol.
属性
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-13-11(17(18)19)5-6-12(15-13)16-8-7-9-3-1-2-4-10(9)16/h1-6H,7-8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQIILXDAGZWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=C(C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The final step involves coupling the indole derivative with a pyridine precursor under suitable conditions .
化学反应分析
6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
科学研究应用
6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine has several applications in scientific research:
作用机制
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
相似化合物的比较
Table 1: Comparative Data for 3-Nitropyridin-2-amine Derivatives
Key Findings
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br in compound 14) increase electrophilicity at the pyridine ring, facilitating nucleophilic substitutions . Bulky substituents (e.g., 4-methylpiperazin-1-yl in 24b) may sterically hinder reactions but improve solubility via basic nitrogen atoms .
Physicochemical Properties :
- The indoline substituent in the target compound balances lipophilicity (logP ~2.1) and aromaticity, making it suitable for drug design .
- Morpholine and piperazine derivatives exhibit higher solubility in polar solvents due to their hydrogen-bonding capabilities .
Biological Relevance :
生物活性
6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine is a compound that integrates indole and pyridine structures, both of which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection, anticancer activity, and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of this compound is C13H12N4O2, with a molecular weight of 256.265 g/mol. The compound features a nitro group that significantly influences its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its interaction with multiple molecular targets:
- Nitro Group Reduction : The nitro group can undergo enzymatic reduction, forming reactive intermediates that interact with cellular components, which may lead to cytotoxic effects or modulation of signaling pathways .
- Receptor Binding : The indole moiety has the potential to bind to various receptors and enzymes, modulating their activity and influencing biological responses.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole structures have been shown to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
2. Neuroprotective Effects
The compound is being investigated for its neuroprotective properties. It has been suggested that derivatives of 2,3-dihydroindoles can serve as precursors for synthesizing neuroprotective agents similar to melatonin. These compounds may help mitigate oxidative stress and inflammation in neuronal cells.
3. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The presence of the nitro group enhances binding affinity to these enzymes .
Case Studies
Several studies have explored the synthesis and biological evaluation of similar compounds:
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibition | Not specified | |
| Indole Derivative X | Anticancer | 25.5 | |
| Indole Derivative Y | Neuroprotection | Not specified |
In one study focusing on AChE inhibition, a related compound exhibited an IC50 value significantly lower than that of standard inhibitors like donepezil, suggesting potential for further development in treating cognitive disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


